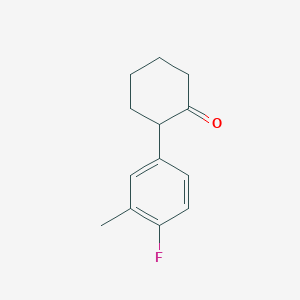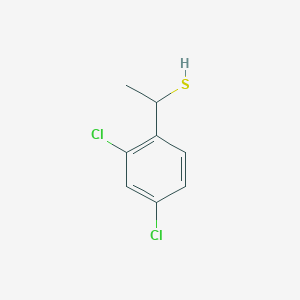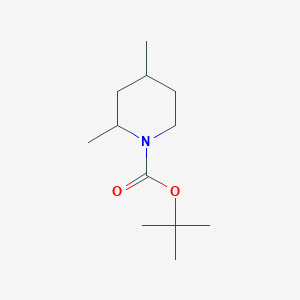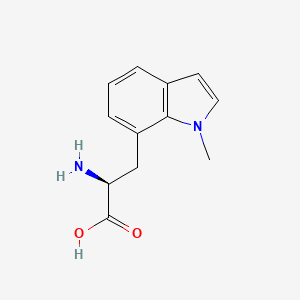
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules, including neurotransmitters and hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.
Reaction Conditions: The key steps may include protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and as a potential probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole ring structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep, also derived from tryptophan.
Uniqueness
(2S)-2-Amino-3-(1-methyl-1H-indol-7-yl)propanoicacid is unique due to its specific substitution pattern on the indole ring and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-methylindol-7-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)/t10-/m0/s1 |
InChIキー |
KJURIPPINGWVOI-JTQLQIEISA-N |
異性体SMILES |
CN1C=CC2=C1C(=CC=C2)C[C@@H](C(=O)O)N |
正規SMILES |
CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


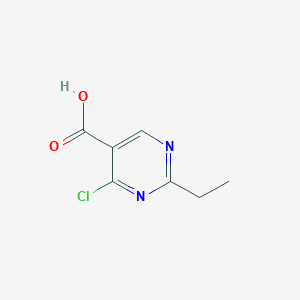
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
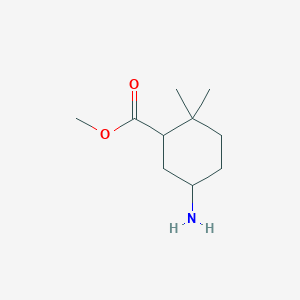
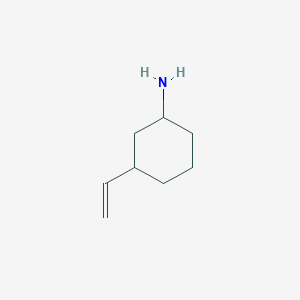

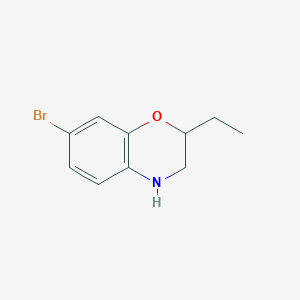

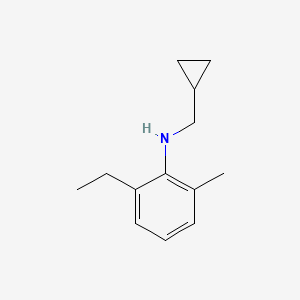
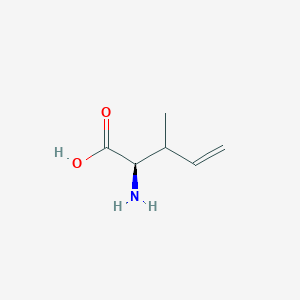
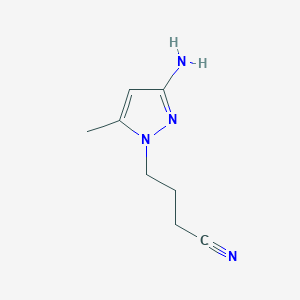
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
